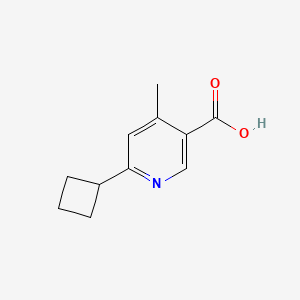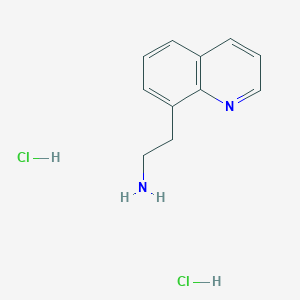amino}propan-1-ol CAS No. 26439-05-4](/img/structure/B2821270.png)
3-{[2-(Dimethylamino)ethyl](methyl)amino}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-(Dimethylamino)ethylamino}propan-1-ol is an organic compound with the molecular formula C8H20N2O. It is a tertiary amine with a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. This compound is known for its use in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-{2-(Dimethylamino)ethylamino}propan-1-ol . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences is crucial for optimizing the use of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(Dimethylamino)ethylamino}propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with N,N-dimethylaminoethylamine under basic conditions. The reaction is carried out in an organic solvent such as toluene, with the temperature maintained between 50-60°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-(Dimethylamino)ethylamino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or primary amines.
Substitution: Forms halides or esters.
Applications De Recherche Scientifique
3-{2-(Dimethylamino)ethylamino}propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals, surfactants, and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylamino-1-propanol: Similar structure but lacks the additional methyl group on the nitrogen atom.
N,N-Dimethylaminoethylamine: Lacks the hydroxyl group, making it less versatile in certain reactions.
Uniqueness
3-{2-(Dimethylamino)ethylamino}propan-1-ol is unique due to its combination of a tertiary amine and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
IUPAC Name |
3-[2-(dimethylamino)ethyl-methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-9(2)6-7-10(3)5-4-8-11/h11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFDEALFRXNPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2821187.png)
![10-benzyl-4-bromo-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2821188.png)



![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)




![N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B2821204.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2821206.png)


